molecular formula C11H17NO5 B12945689 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid

2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid

Cat. No.: B12945689
M. Wt: 243.26 g/mol
InChI Key: HBBMZNMHYGAJIB-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidinone ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid typically involves the reaction of a pyrrolidinone derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2/Ni, H2/Rh, NaBH4, LiAlH4

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine via nucleophilic attack on di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .

Comparison with Similar Compounds

Similar compounds to 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid include other Boc-protected amino acids and derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the stability of the Boc group with the reactivity of the pyrrolidinone ring, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(12)15)6-8(13)14/h7H,4-6H2,1-3H3,(H,13,14)

InChI Key

HBBMZNMHYGAJIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)CC(=O)O

Origin of Product

United States

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